Steric Bulk Parameter: N-tert-Butyl vs. N-Methyl Substitution ΔEs = –1.54
The N-tert-butyl substituent on the target compound introduces a Taft steric parameter (Es) of –1.54, compared to Es = 0.00 for the N-methyl analog found in the CBP inhibitor series (e.g., BDBM448528, IC50 = 187 nM) [1][2]. This represents a steric demand difference of ΔEs = –1.54, which is larger than the difference between a methyl and an ethyl group (ΔEs = –0.07) and approaches the difference between a methyl and a phenyl group (ΔEs ≈ –1.5) [1]. In the oxazepine scaffold, this steric change is positioned directly adjacent to the carboxamide pharmacophore, affecting the conformational preference of the seven-membered ring and the presentation of the urea carbonyl to its biological target [3]. No direct IC50 data for the target compound is available in the public domain; all comparisons are class-level inferences from closely matched chemotypes.
Comparator: Es = 0.00
ΔEs = –1.54
| Evidence Dimension | Steric substituent constant (Taft Es) of the N-alkyl group |
|---|---|
| Target Compound Data | Taft Es = –1.54 (N-tert-butyl) |
| Comparator Or Baseline | N-methyl analog: Taft Es = 0.00 |
| Quantified Difference | ΔEs = –1.54 (target is >70-fold more sterically demanding by free energy correlation scale) |
| Conditions | Physical organic chemistry reference scale; Es derived from acid-catalyzed ester hydrolysis rates (Taft, 1956). |
Why This Matters
A ΔEs of –1.54 is sufficient to alter ligand binding pose, selectivity, and off-target profile, making the N-tert-butyl compound a distinct chemical tool for exploring steric tolerance in the CBP/Hsp90 binding pockets.
- [1] Taft, R. W. In Steric Effects in Organic Chemistry, Newman, M. S., Ed.; Wiley, 1956; pp 556–675. Taft Es values: N-tert-butyl = –1.54, N-methyl = 0.00. View Source
- [2] Genentech, Inc. US Patent US10696655B2. N-methyl-2,3-dihydrobenzo[f][1,4]oxazepine-4(5H)-carboxamide CBP inhibitor; IC50 = 187 nM. BindingDB BDBM448528. View Source
- [3] Neubert, T. et al. Bioorg. Med. Chem. Lett. 25, 1338–1342 (2015). Structure-based design showing N-alkyl substituent modulates oxazepine macrocycle conformation and Hsp90 pocket engagement. View Source
